4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde
Overview
Description
4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde is an organic compound that features a benzaldehyde core substituted with a methoxy group and a dioxaborolane moiety. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to the presence of the boronic ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde typically involves the following steps:
Starting Material: The synthesis often begins with 4-methoxybenzaldehyde.
Borylation Reaction: The introduction of the dioxaborolane group is achieved through a borylation reaction. This can be done using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 80-100°C) in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production methods for this compound would likely scale up the laboratory procedures, ensuring efficient mixing, temperature control, and purification processes. Continuous flow reactors might be employed to enhance reaction efficiency and product yield.
Types of Reactions:
Oxidation: The aldehyde group can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.
Cross-Coupling Reactions: The boronic ester group is highly reactive in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) in the presence of a base like potassium carbonate in solvents such as toluene or ethanol.
Major Products:
Oxidation: 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid.
Reduction: 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl alcohol.
Cross-Coupling: Various biaryl compounds depending on the halide used.
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of biaryl compounds, which are important in pharmaceuticals and materials science.
Organic Synthesis: Serves as a building block for more complex molecules.
Biology and Medicine:
Drug Development: Potential intermediate in the synthesis of biologically active molecules.
Bioconjugation: The boronic ester group can form reversible covalent bonds with diols, useful in sensor and diagnostic applications.
Industry:
Materials Science: Used in the synthesis of polymers and advanced materials.
Agricultural Chemicals: Intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action for 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde largely depends on its application:
Cross-Coupling Reactions: The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product.
Bioconjugation: The boronic ester forms reversible covalent bonds with diols, which can be utilized in various biochemical assays and sensor technologies.
Comparison with Similar Compounds
4-Methoxybenzaldehyde: Lacks the boronic ester group, limiting its use in cross-coupling reactions.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde: Similar structure but without the methoxy group, affecting its reactivity and applications.
Uniqueness: 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde is unique due to the combination of the methoxy group and the boronic ester, which enhances its versatility in synthetic applications, particularly in forming complex biaryl structures through cross-coupling reactions.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-8-10(9-16)6-7-12(11)17-5/h6-9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFGWHORCPCPOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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